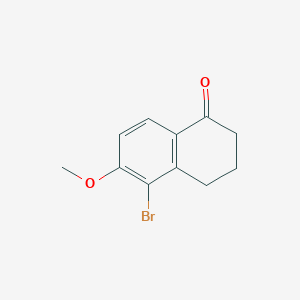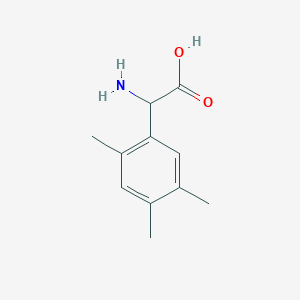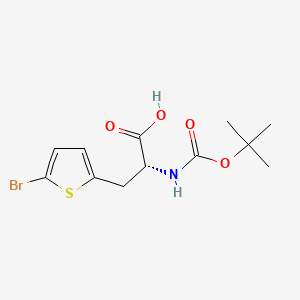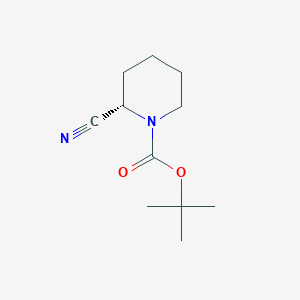
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Descripción general
Descripción
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO4. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinoline core substituted with a chloro group at the 6-position, a 3,4-dimethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position.
Mecanismo De Acción
Target of Action
Similar quinoline-4-carboxylic acid derivatives have been reported to inhibit topoisomerase ii , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
Based on the activity of related compounds, it may interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the normal functioning of the cell, affecting processes such as DNA replication and transcription .
Biochemical Pathways
If it indeed targets topoisomerase ii like its analogs, it could affect the dna replication and transcription pathways . The downstream effects of this interaction could lead to cell cycle arrest and apoptosis .
Result of Action
If it acts similarly to its analogs, it could lead to cell cycle arrest and apoptosis .
Análisis Bioquímico
Biochemical Properties
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and transcription . Additionally, it can bind to specific proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, in cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the modulation of key signaling molecules and transcription factors involved in cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with topoisomerases results in the stabilization of DNA-enzyme complexes, preventing the proper unwinding and replication of DNA . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been reported . These findings highlight the importance of dose optimization for achieving desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites formed can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding the precise mechanisms of action of this compound .
Métodos De Preparación
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Introduction of the chloro group: Chlorination can be performed using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the 3,4-dimethoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 3,4-dimethoxyphenyl group reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the structure-activity relationships (SAR) of quinoline derivatives and their biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules and in the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a single methoxy group, which may affect its biological activity and chemical reactivity.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluorinated quinolone with different substituents, used as an antibacterial agent.
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: These compounds exhibit diverse biological activities, including immunosuppressive and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(21)22)12-8-11(19)4-5-14(12)20-15/h3-9H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHNXNTFNLQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404405 | |
| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19021-16-0 | |
| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















